molecular formula C24H29Cl2NO B2782451 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 478041-26-8

2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide

Cat. No. B2782451
CAS RN: 478041-26-8
M. Wt: 418.4
InChI Key: RCOGFLTYOIMFSX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H29Cl2NO . It is offered by various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide are not available in the search results, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a solid acid catalyst and ultrasonic irradiation . The catalyst is prepared via a two-step procedure and is reusable . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The synthesis of benzamides, such as 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide, involves a reaction known as direct condensation . This reaction occurs between carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Pesticide Detection

The compound exhibits a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN) , a common pesticide. Its high sensitivity and selectivity make it suitable for quantitatively analyzing DCN concentrations in fruit extracts .

Antibacterial and Antifungal Properties

In a related study, a series of 2,4-disubstituted thiazoles (similar in structure to our compound) demonstrated bioactivity against bacterial and fungal strains. Specifically, compound 15a exhibited greater activity against bacterial strains (Bacillus cereus, Bacillus subtilis, and Escherichia coli) and fungal strains (Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae) compared to other derivatives .

Benzamide Synthesis

The compound’s structure suggests potential applications in benzamide synthesis. A green, rapid, and efficient pathway for preparing benzamide derivatives involves direct condensation of benzoic acids and amines. Ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth facilitates this reaction .

Future Directions

Benzamides, including 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide, have potential applications in various industries, including pharmaceuticals, paper, and plastics . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, future research may focus on exploring these applications further and developing more efficient synthesis methods.

properties

IUPAC Name

2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2NO/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)27-24(28)22-15-12-20(25)16-23(22)26/h10-18H,2-9H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOGFLTYOIMFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide

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